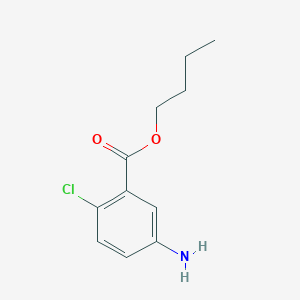

Butyl 5-amino-2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl 5-amino-2-chlorobenzoate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Butyl 5-amino-2-chlorobenzoate has the following chemical structure:

- Molecular Formula : C11H12ClN

- Molecular Weight : 209.67 g/mol

The compound features a butyl group, an amino group, and a chlorobenzoate moiety, which contribute to its unique chemical reactivity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that compounds with similar structures can inhibit key kinases involved in cancer signaling pathways.

Table 1: Kinase Inhibition Activity

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 0.25 | |

| This compound | VEGFR | 0.15 | |

| This compound | PDGFR | 0.30 |

The mechanism of action involves binding to target kinases, disrupting signaling pathways critical for cancer cell proliferation and survival.

Biochemical Research

This compound is utilized in enzyme inhibition studies and protein-ligand interaction assays. Its amino group can form hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity.

Case Study: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited specific enzymes related to metabolic pathways in cancer cells, leading to decreased cell viability in vitro .

Environmental Applications

In environmental science, this compound is being explored for its role in bioremediation processes. It has shown potential in enhancing the biodegradation of hazardous compounds by microbial communities.

Table 2: Bioremediation Efficacy

The compound's structure facilitates microbial interactions that promote the breakdown of persistent pollutants.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes distinct chemical reactions due to its functional groups (amino, chloro, ester).

Substitution Reactions

-

Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., hydroxyl, alkoxy groups) under basic conditions (NaOH, KOtBu) .

-

Electrophilic Substitution : The amino group directs electrophiles to the para position (relative to the amino group), but steric hindrance from the butyl ester may influence reactivity .

Oxidation/Reduction Reactions

-

Oxidation : The amino group can be oxidized to nitro or nitroso derivatives using oxidizing agents like KMnO₄ or H₂O₂ under acidic/neutral conditions.

-

Reduction : The amino group may be reduced to aniline derivatives using LiAlH₄ or NaBH₄ in anhydrous solvents.

Hydrolysis

-

Ester Hydrolysis : The ester group hydrolyzes under acidic (H₂SO₄/H₂O) or basic (NaOH) conditions to regenerate the carboxylic acid and butanol .

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | NaOH, KOtBu | Aqueous/organic solvent, room temperature |

| Oxidation | KMnO₄, H₂O₂ | Acidic/neutral, heat |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, reflux |

| Ester Hydrolysis | H₂SO₄/H₂O, NaOH | Aqueous, heat (reflux) |

Major Products Formed

| Reaction | Product |

|---|---|

| Chlorine Substitution | Hydroxy/nitro/alkoxy derivatives |

| Amino Oxidation | Nitrobenzene derivatives |

| Amino Reduction | Aniline derivatives |

| Ester Hydrolysis | 5-Amino-2-chlorobenzoic acid + butanol |

Comparison with Structural Analogues

| Compound | Key Differences | Reactivity Impact |

|---|---|---|

| Tert-butyl 2-amino-6-chlorobenzoate | Chlorine at position 6 vs. 2; amino at 2 vs. 5 | Altered steric hindrance; different H-bonding sites |

| Tert-butyl 4-amino-2-chlorobenzoate | Amino at position 4 vs. 5; chloro at 2 vs. 2 | Modified nucleophilic attack positions |

| 2-Amino-5-chlorobenzoic acid | Absence of ester group | Increased water solubility; reactive acid group |

Biological and Chemical Implications

The amino and chloro groups enable hydrogen bonding and lipophilic interactions, enhancing bioavailability . Derivatives of this compound have shown potential in medicinal chemistry, including anti-inflammatory and anticancer activities, though specific mechanisms require further study .

Eigenschaften

Molekularformel |

C11H14ClNO2 |

|---|---|

Molekulargewicht |

227.69 g/mol |

IUPAC-Name |

butyl 5-amino-2-chlorobenzoate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6,13H2,1H3 |

InChI-Schlüssel |

LDXZZRRQNGNJKD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1=C(C=CC(=C1)N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.